molecular formula C20H21N3O5S B11167211 N-[5-(3,4-dimethoxybenzyl)-1,3,4-thiadiazol-2-yl]-3,4-dimethoxybenzamide

N-[5-(3,4-dimethoxybenzyl)-1,3,4-thiadiazol-2-yl]-3,4-dimethoxybenzamide

Cat. No.: B11167211
M. Wt: 415.5 g/mol
InChI Key: URNMIZANNMUFSV-UHFFFAOYSA-N
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Description

N-{5-[(3,4-DIMETHOXYPHENYL)METHYL]-1,3,4-THIADIAZOL-2-YL}-3,4-DIMETHOXYBENZAMIDE is a complex organic compound that features a thiadiazole ring and multiple methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{5-[(3,4-DIMETHOXYPHENYL)METHYL]-1,3,4-THIADIAZOL-2-YL}-3,4-DIMETHOXYBENZAMIDE typically involves the coupling of 3,4-dimethoxyphenyl derivatives with thiadiazole intermediates. One common method includes the use of coupling agents such as N,N,N’,N’-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (HBTU) in the presence of bases like N-Methylmorpholine (NMM) in a dimethylformamide (DMF) medium .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

N-{5-[(3,4-DIMETHOXYPHENYL)METHYL]-1,3,4-THIADIAZOL-2-YL}-3,4-DIMETHOXYBENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The thiadiazole ring can be reduced under specific conditions.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and electrophiles like bromine for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield quinones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

N-{5-[(3,4-DIMETHOXYPHENYL)METHYL]-1,3,4-THIADIAZOL-2-YL}-3,4-DIMETHOXYBENZAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{5-[(3,4-DIMETHOXYPHENYL)METHYL]-1,3,4-THIADIAZOL-2-YL}-3,4-DIMETHOXYBENZAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, potentially disrupting key biological pathways. The methoxy groups and thiadiazole ring play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{5-[(3,4-DIMETHOXYPHENYL)METHYL]-1,3,4-THIADIAZOL-2-YL}-3,4-DIMETHOXYBENZAMIDE is unique due to the presence of the thiadiazole ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other methoxy-substituted aromatic compounds and contributes to its specific applications in various fields.

Properties

Molecular Formula

C20H21N3O5S

Molecular Weight

415.5 g/mol

IUPAC Name

N-[5-[(3,4-dimethoxyphenyl)methyl]-1,3,4-thiadiazol-2-yl]-3,4-dimethoxybenzamide

InChI

InChI=1S/C20H21N3O5S/c1-25-14-7-5-12(9-16(14)27-3)10-18-22-23-20(29-18)21-19(24)13-6-8-15(26-2)17(11-13)28-4/h5-9,11H,10H2,1-4H3,(H,21,23,24)

InChI Key

URNMIZANNMUFSV-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CC2=NN=C(S2)NC(=O)C3=CC(=C(C=C3)OC)OC)OC

Origin of Product

United States

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